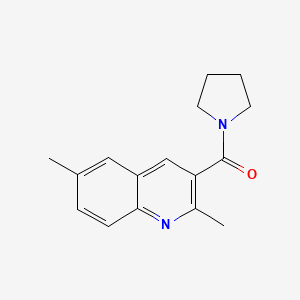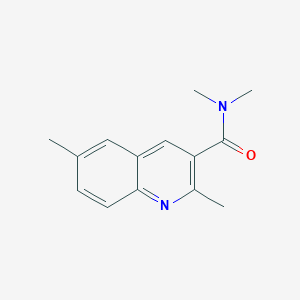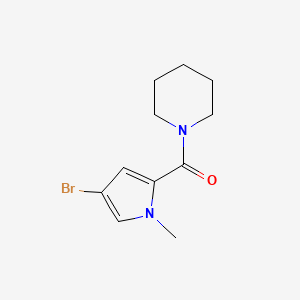
1-(3-Furanylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Furanylcarbonyl)piperidine, also known as FCP or Furanyl Fentanyl, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use as a research tool. FCP is a potent μ-opioid receptor agonist, which makes it useful for studying the mechanisms of opioid receptor signaling and the effects of opioids on the body.
Mecanismo De Acción
1-(3-Furanylcarbonyl)piperidine acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. The activation of these pathways ultimately leads to the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound can produce analgesia, sedation, and euphoria, as well as respiratory depression, constipation, and other side effects. This compound has a high affinity for the μ-opioid receptor, which makes it highly potent and potentially more dangerous than other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Furanylcarbonyl)piperidine in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying opioid receptor signaling and the effects of opioids on the body. However, the high potency of this compound also makes it potentially more dangerous than other opioids, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are many potential future directions for 1-(3-Furanylcarbonyl)piperidine research. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in pain perception and addiction. Additionally, this compound could be used to study the effects of opioids on other physiological processes, such as immune function and inflammation. Further research is needed to fully understand the potential applications of this compound in the scientific community.
Conclusion
In conclusion, this compound is a synthetic opioid that has potential as a research tool for studying opioid receptor signaling and the effects of opioids on the body. This compound is a potent μ-opioid receptor agonist that can produce analgesia, sedation, and euphoria, as well as respiratory depression and other side effects. The synthesis of this compound is relatively simple, and it has many potential research applications. However, caution should be taken when handling and using this compound due to its high potency and potential for harm. Further research is needed to fully understand the potential applications of this compound in the scientific community.
Métodos De Síntesis
The synthesis of 1-(3-Furanylcarbonyl)piperidine involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Furanylcarbonyl)piperidine has a wide range of potential research applications, including the study of opioid receptor signaling, the development of new opioid receptor ligands, and the investigation of the effects of opioids on the body. This compound can be used to study the structure-activity relationships of opioids and their interactions with opioid receptors. It can also be used to investigate the role of opioid receptors in pain perception, addiction, and other physiological processes.
Propiedades
IUPAC Name |
furan-3-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSAELZFSGNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
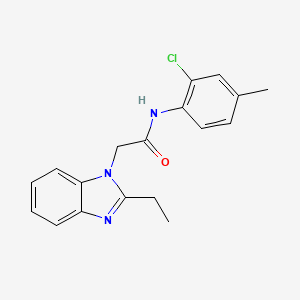

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)

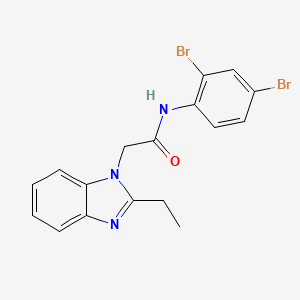
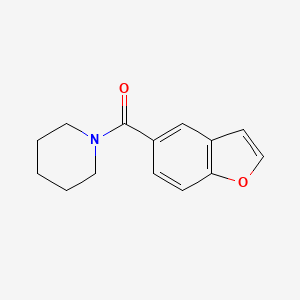
![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
